molecular formula C15H22N2O2 B4574765 N,N-diethyl-4-(4-morpholinyl)benzamide

N,N-diethyl-4-(4-morpholinyl)benzamide

Cat. No.: B4574765
M. Wt: 262.35 g/mol
InChI Key: XJWFNUOWXGGYLY-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(4-morpholinyl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of receptor-ligand interactions. Structurally, it features a benzamide core functionalized with diethylamine and morpholine groups, a motif commonly investigated for its potential to modulate central nervous system (CNS) targets. Research into structurally related 4-substituted N,N-diethylbenzamide compounds indicates high-value applications in developing therapies for neurological and psychiatric disorders. These analogs are frequently explored as potent and selective ligands for delta opioid receptors and other G-protein coupled receptors (GPCRs) . Investigations in this area aim to elucidate novel mechanisms of action for managing conditions such as pain, anxiety, and major depressive disorder . The morpholine substituent, a common feature in bioactive molecules, contributes to the molecule's pharmacodynamic profile and can influence its solubility and metabolic stability. This compound is intended for non-clinical research to further understand these signaling pathways and develop new therapeutic agents. It is supplied For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-diethyl-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-16(4-2)15(18)13-5-7-14(8-6-13)17-9-11-19-12-10-17/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWFNUOWXGGYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural variations among benzamide derivatives influence their biological activity, pharmacokinetics, and target specificity. Below is a comparative analysis of N,N-diethyl-4-(4-morpholinyl)benzamide and related compounds:

Key Differences and Implications

Morpholine vs.

Diethylamino vs.

Sulfonyl vs. Morpholinyl Modifications

  • Sulfonyl groups (e.g., ) enhance electron-withdrawing effects, which may improve binding to enzymes like proteases, whereas morpholinyl groups favor hydrogen-bond interactions with receptors.

Research Findings and Mechanistic Insights

  • Delta Opioid Receptor Agonists: Compounds with piperidine-quinoline motifs (e.g., ) demonstrate high selectivity for delta opioid receptors, suggesting that the morpholine variant could be optimized for similar targets by adjusting substituent bulk and polarity.
  • AChE Inhibition : Thiazole-morpholine hybrids (e.g., ) show AChE inhibition (IC₅₀ ~5–10 µM), implying that the target compound’s morpholine group may contribute to analogous activity through interactions with the enzyme’s peripheral anionic site.
  • Antimicrobial Activity : Benzothiazole derivatives (e.g., ) highlight the role of halogen substituents (e.g., Cl) in enhancing antimicrobial potency, a feature absent in the target compound but relevant for structural optimization.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-diethyl-4-(4-morpholinyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling morpholine derivatives with benzamide intermediates. For example, continuous flow synthesis (CFS) using microreactors with in-line IR analysis can enhance yield and selectivity, as demonstrated for structurally related benzamides . Optimization parameters include temperature (25–60°C), solvent polarity (e.g., DMF or THF), and coupling agents like DCC/HOBt for amide bond formation . Purification via recrystallization or chromatography is critical to achieve >95% purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and morpholine C-N vibrations (~1100 cm⁻¹).
  • NMR : ¹H-NMR identifies diethyl groups (δ 1.2–1.4 ppm, triplet) and morpholine protons (δ 3.6–3.8 ppm, multiplet). ¹³C-NMR resolves carbonyl carbons (δ ~168 ppm) .
  • Fluorescence Studies : Spectrofluorometry (λex 340 nm, λem 380 nm) can assess environmental sensitivity (e.g., pH 5.0 optimal for stability) .

Q. How does solvent choice impact the stability and reactivity of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may promote hydrolysis under acidic/basic conditions. Hydrophobic solvents (e.g., chloroform) improve stability for long-term storage. Solvent effects on fluorescence intensity should be evaluated empirically .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from side reactions (e.g., morpholine ring-opening under acidic conditions). Use kinetic studies (time-resolved HPLC monitoring) to identify intermediates. For example, maintaining pH >7 during coupling minimizes decomposition. Statistical tools like Design of Experiments (DoE) can optimize multi-variable conditions (temperature, stoichiometry) .

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of this compound?

  • Methodological Answer :

  • Functional Group Modifications : Replace morpholine with piperidine to assess ring size impact on target binding (e.g., δ-opioid receptor affinity) .
  • Biological Assays : Conduct competitive binding assays (IC50 determination) and molecular docking to map interactions with enzymes/receptors. Compare with analogs like N-(4-morpholinosulfonyl)benzamide derivatives .

Q. What advanced computational methods validate the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100+ ns to assess stability of hydrogen bonds with morpholine oxygen.
  • Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites for electrophilic/nucleophilic attacks .

Q. How do pH and temperature affect the compound’s fluorescence properties in biological assays?

  • Methodological Answer : At pH 5.0 and 25°C, fluorescence intensity peaks due to protonation of the morpholine nitrogen, enhancing electron-withdrawing effects. Above 40°C, thermal quenching reduces signal intensity by 30–50%. Calibrate assays using buffer systems (e.g., PBS) to maintain consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-4-(4-morpholinyl)benzamide
Reactant of Route 2
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N,N-diethyl-4-(4-morpholinyl)benzamide

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